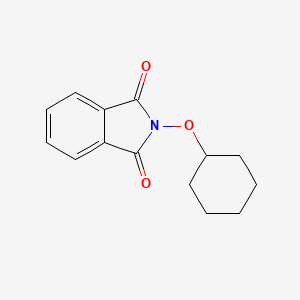
N-cyclohexyloxyphthalimide
Descripción
N-Cyclohexyloxyphthalimide is a phthalimide derivative characterized by a cyclohexyloxy (-O-cyclohexyl) substituent attached to the nitrogen atom of the phthalimide core. Phthalimide derivatives are widely used in organic synthesis, polymer chemistry, and industrial processes due to their stability and functional versatility .
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-cyclohexyloxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Clave InChI |
PTZRSHDJQJUUJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
N-Cyclohexylthiophthalimide
- Structure : Replaces the oxygen atom in the cyclohexyloxy group with sulfur (C₆H₁₁-S-).
- Key Properties: CAS No.: 17796-82-6 . Molecular Formula: C₁₄H₁₅NO₂S. Applications: Acts as a vulcanization accelerator in rubber production. Requires stringent safety protocols, including Material Safety Data Sheet (MSDS) compliance and spill management procedures .
- Safety : Unlike N-cyclohexyloxyphthalimide, its thiophthalimide counterpart demands hazard training and environmental spill reporting due to sulfur-related reactivity .
N-(Hexylthio)phthalimide
- Structure : Features a hexylthio (-S-hexyl) substituent.
- Key Properties: Molecular Formula: C₁₄H₁₇NO₂S. Molecular Weight: 263.36 g/mol .
- Comparison: The longer alkyl chain (hexyl vs.
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorine substituent at the 3-position and phenyl group on nitrogen.
- Applications: Serves as a monomer for polyimide synthesis. High purity is critical for polymerization efficiency, contrasting with this compound’s likely role in oxidation or catalysis .
N-Hydroxyphthalimide (NHPI)
- Structure : Hydroxyl group (-OH) on nitrogen.
- Applications : Widely used as a catalyst in oxidation reactions (e.g., alkylaromatic oxidations). NHPI derivatives, including N-hydroxy-cis-cyclohexane-1,2-dicarboximide, enhance reaction selectivity .
- Safety : Requires precautions such as protective gloves and eye protection, similar to this compound’s handling needs .
N-Decylphthalimide
- Structure : Decyl (-C₁₀H₂₁) chain substituent.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent | Molecular Formula | CAS No. | Key Application |
|---|---|---|---|---|
| This compound | -O-cyclohexyl | C₁₄H₁₅NO₃ | Not provided | Oxidation catalysis* |
| N-Cyclohexylthiophthalimide | -S-cyclohexyl | C₁₄H₁₅NO₂S | 17796-82-6 | Vulcanization accelerator |
| N-(Hexylthio)phthalimide | -S-hexyl | C₁₄H₁₇NO₂S | Not provided | Polymer additives |
| 3-Chloro-N-phenyl-phthalimide | -Cl, -Ph | C₁₄H₈ClNO₂ | Not provided | Polyimide synthesis |
| N-Hydroxyphthalimide | -OH | C₈H₅NO₃ | Not provided | Oxidation catalysis |
*Inferred from analogous N-hydroxyphthalimide applications .
Research Findings and Industrial Relevance
- Catalytic Efficiency: N-hydroxyphthalimide derivatives, including cyclohexane-based analogs, demonstrate superior selectivity in oxidation reactions compared to non-hydroxylated phthalimides .
- Structural Impact on Reactivity : Sulfur-containing derivatives (e.g., N-cyclohexylthiophthalimide) exhibit higher reactivity in vulcanization but require stricter safety protocols than oxygenated analogs .
- Purity Requirements : Halogenated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) demand high purity for polymer synthesis, a factor less critical for alkyl-substituted variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


